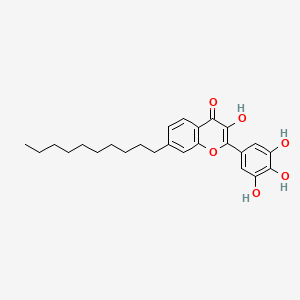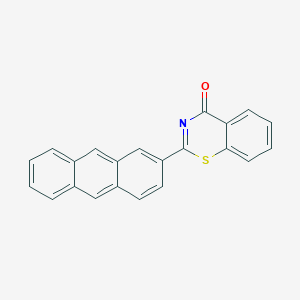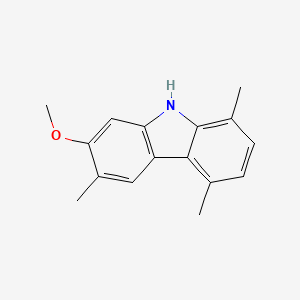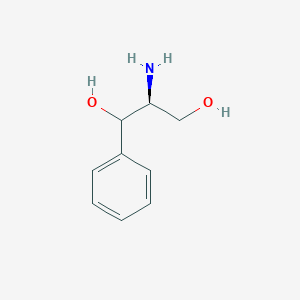
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4h-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a synthetic flavonoid compound known for its potent antioxidant properties. It has a molecular formula of C25H30O6 and a molecular weight of 426.502 Da . This compound is characterized by its unique structure, which includes a decyl chain, a hydroxy group, and a trihydroxyphenyl group, contributing to its high reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenolic compound with an aldehyde under acidic conditions.
Introduction of the Decyl Chain: The decyl chain is introduced through an alkylation reaction. This involves reacting the intermediate compound with a decyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, typically using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are highly reactive and can participate in further chemical reactions.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives, which may have different biological activities.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, ethers, and esters, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: The compound’s antioxidant properties make it a valuable tool in studies of oxidative stress and cellular protection.
Industry: The compound is used in the development of antioxidant additives for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound’s hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, the decyl chain enhances the compound’s lipophilicity, promoting its cellular uptake and interaction with lipid membranes .
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A natural flavonoid with similar antioxidant properties but lower lipophilicity.
Kaempferol: Another natural flavonoid with antioxidant activity but different structural features.
Proxison: A synthetic flavonoid with a similar structure but different substituents on the benzopyran ring.
Uniqueness
7-Decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to its combination of a long decyl chain and multiple hydroxyl groups, which enhance its antioxidant activity and cellular uptake. This makes it more effective in protecting cells from oxidative stress compared to other flavonoids .
Propiedades
Número CAS |
649551-49-5 |
|---|---|
Fórmula molecular |
C25H30O6 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
7-decyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C25H30O6/c1-2-3-4-5-6-7-8-9-10-16-11-12-18-21(13-16)31-25(24(30)22(18)28)17-14-19(26)23(29)20(27)15-17/h11-15,26-27,29-30H,2-10H2,1H3 |
Clave InChI |
ZHMJMOHQHJTLML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)

![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)

![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)

![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)



![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)

